molecular formula C19H17BrN2O6 B329013 (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B329013
M. Wt: 449.3 g/mol
InChI Key: FENQBONOHVTFMW-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a brominated furan ring, a diethoxyphenyl group, and a pyrimidinetrione core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of 5-bromo-2-furaldehyde with 1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the bromine atom may produce the corresponding hydrogenated compound .

Scientific Research Applications

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-bromo-2-furyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 2-[(5-bromo-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one
  • 5-[(5-chloro-2-furyl)methylene]-1,3-dihydro-2H-indol-2-one

Uniqueness

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a brominated furan ring and a diethoxyphenyl group attached to a pyrimidinetrione core

Properties

Molecular Formula

C19H17BrN2O6

Molecular Weight

449.3 g/mol

IUPAC Name

(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H17BrN2O6/c1-3-26-11-5-7-15(27-4-2)14(10-11)22-18(24)13(17(23)21-19(22)25)9-12-6-8-16(20)28-12/h5-10H,3-4H2,1-2H3,(H,21,23,25)/b13-9+

InChI Key

FENQBONOHVTFMW-UKTHLTGXSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)OCC)N2C(=O)/C(=C/C3=CC=C(O3)Br)/C(=O)NC2=O

SMILES

CCOC1=CC(=C(C=C1)OCC)N2C(=O)C(=CC3=CC=C(O3)Br)C(=O)NC2=O

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)N2C(=O)C(=CC3=CC=C(O3)Br)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.